

Technical Guide: Physicochemical Properties and Synthesis of Triethanolamine Octanoate

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Compound of Interest		
Compound Name:	Octanoic acid triethanolamine salt	
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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the physicochemical properties of **octanoic acid triethanolamine salt** (triethanolamine octanoate). It outlines the molecular characteristics of the precursor molecules, octanoic acid and triethanolamine, and the resulting salt. A standardized experimental protocol for the synthesis and purification of triethanolamine octanoate is presented. Furthermore, this guide includes illustrative data and logical workflows relevant to professionals in drug development, highlighting the compound's characteristics in a structured format.

Core Physicochemical Properties

The formation of **octanoic acid triethanolamine salt** is an acid-base reaction between octanoic acid, a medium-chain fatty acid, and triethanolamine, a tertiary amine and triol. The carboxylic acid group of octanoic acid donates a proton to the nitrogen atom of triethanolamine, forming an ionic bond.

Reaction: C₈H₁₆O₂ (Octanoic Acid) + C₆H₁₅NO₃ (Triethanolamine) → [CH₃(CH₂)₆COO]⁻[N(CH₂CH₂OH)₃H]⁺

The resulting salt, triethanolamine octanoate, combines the properties of both precursors, making it a subject of interest for various applications, including as an emulsifier or for enhancing the solubility and permeation of active pharmaceutical ingredients (APIs).



Table 1: Molecular Formula and Weight of Compounds

Compound	Molecular Formula	Molar Mass (g/mol)
Octanoic Acid	C ₈ H ₁₆ O ₂	144.21[1][2][3][4]
Triethanolamine	C ₆ H ₁₅ NO ₃	149.19[5][6][7][8]
Triethanolamine Octanoate	C14H31NO5	293.40

Experimental Protocol: Synthesis and Purification

This section details a standard laboratory procedure for the synthesis of triethanolamine octanoate.

Objective: To synthesize triethanolamine octanoate via an acid-base neutralization reaction and purify the final product.

Materials:

- Octanoic Acid (≥99% purity)
- Triethanolamine (≥99% purity)
- Ethanol (95%, ACS Grade)
- Drying Agent (e.g., anhydrous Magnesium Sulfate)
- Rotary Evaporator
- Magnetic Stirrer and Stir Bar
- pH Meter or pH indicator strips
- Standard laboratory glassware

Methodology:



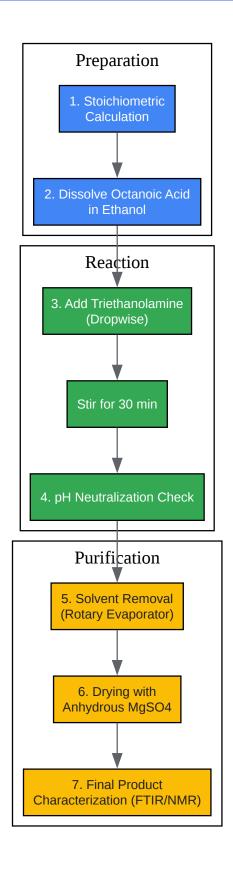
- Stoichiometric Calculation: Calculate the molar equivalents of octanoic acid and triethanolamine. For a 1:1 molar ratio, use 144.21 g of octanoic acid for every 149.19 g of triethanolamine.
- Dissolution: In a 500 mL Erlenmeyer flask, dissolve 0.1 mol (14.42 g) of octanoic acid in 100 mL of 95% ethanol.
- Reaction: Place the flask on a magnetic stirrer. Slowly add 0.1 mol (14.92 g) of triethanolamine to the solution dropwise while stirring continuously. The reaction is exothermic; control the addition rate to maintain the temperature below 40°C.
- Neutralization Check: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. Check the pH of the solution, aiming for a neutral pH (≈7.0). If the solution is acidic, add triethanolamine dropwise. If basic, add octanoic acid.
- Solvent Removal: Transfer the resulting solution to a round-bottom flask and remove the ethanol using a rotary evaporator at 50°C under reduced pressure.
- Purification & Drying: The resulting viscous liquid is the triethanolamine octanoate salt. If
 residual water is a concern, dissolve the product in a minimal amount of a suitable organic
 solvent, add a drying agent like anhydrous magnesium sulfate, filter, and remove the solvent
 again via rotary evaporation.
- Characterization: Confirm the product structure and purity using techniques such as FTIR (Fourier-Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Visualization of Workflows and Pathways

Diagram 1: Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.





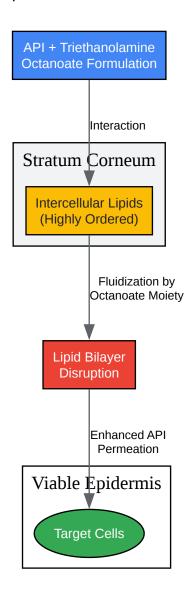
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A flowchart of the synthesis and purification process.



Diagram 2: Hypothetical Drug Permeation Pathway

For drug development professionals, a key application of such a salt could be in topical or transdermal formulations. The following diagram illustrates a hypothetical mechanism where triethanolamine octanoate acts as a permeation enhancer.



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Hypothetical mechanism of permeation enhancement.

Quantitative Data for Formulation Science

The utility of triethanolamine octanoate in drug development can be assessed by its effect on the solubility and permeation of an API. The table below presents hypothetical data for a poorly



water-soluble drug, "API-X".

Table 2: Comparative Performance of API-X Formulation

Formulation	API-X Solubility in Water (mg/mL)	Permeation Flux through Membrane (μg/cm²/hr)
API-X alone	0.05	1.2
API-X with 2% Triethanolamine Octanoate	1.50	8.5
API-X with 5% Triethanolamine Octanoate	4.25	22.3

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